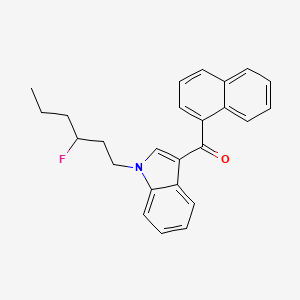

(1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Description

Properties

CAS No. |

2365471-37-8 |

|---|---|

Molecular Formula |

C25H24FNO |

Molecular Weight |

373.5 g/mol |

IUPAC Name |

[1-(3-fluorohexyl)indol-3-yl]-naphthalen-1-ylmethanone |

InChI |

InChI=1S/C25H24FNO/c1-2-8-19(26)15-16-27-17-23(21-12-5-6-14-24(21)27)25(28)22-13-7-10-18-9-3-4-11-20(18)22/h3-7,9-14,17,19H,2,8,15-16H2,1H3 |

InChI Key |

LIZVKLUXDISLIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F |

Origin of Product |

United States |

Preparation Methods

Indole Core Functionalization: 3-Fluorohexyl Chain Introduction

Industrial-Scale Optimization

Continuous Flow Synthesis

Green Chemistry Approaches

-

Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DMF or nitrobenzene.

-

Catalyst Recycling : Immobilized AlCl3 on mesoporous silica for reuse over 5 cycles.

Analytical and Purification Strategies

Chromatographic Methods

Crystallization Techniques

-

Solvent Pair : Ethyl acetate/heptane (1:3)

Challenges and Mitigation

Regioselectivity in Acylation

Chemical Reactions Analysis

Types of Reactions

(1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

Substitution: The fluorine atom in the hexyl chain can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

(1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.

Biology: Studied for its interaction with cannabinoid receptors in the brain, providing insights into the endocannabinoid system.

Medicine: Investigated for potential therapeutic effects, such as pain relief, anti-inflammatory properties, and neuroprotection.

Industry: Utilized in the development of new synthetic cannabinoids for pharmaceutical research.

Mechanism of Action

The compound exerts its effects primarily through interaction with cannabinoid receptors (CB1 and CB2) in the body. Upon binding to these receptors, it modulates the release of neurotransmitters, influencing various physiological processes such as pain perception, mood, and appetite. The exact molecular pathways involve G-protein coupled receptor signaling, leading to downstream effects on cyclic AMP levels and ion channel activity.

Comparison with Similar Compounds

Key Observations:

Fluorination at the 3-position (vs. 5-position in AM-2201) may influence metabolic pathways, as terminal fluorination is associated with slower oxidative degradation .

Receptor Affinity: While direct binding data for the target compound are unavailable, AM-2201 and JWH-018 exhibit nanomolar affinities for CB1 (Ki = 3.88 nM and 9.0 nM, respectively). Longer alkyl chains generally enhance receptor interaction, suggesting the target compound may have high potency .

Structural Modifications : JWH-210 replaces the naphthoyl group with a 4-ethylnaphthoyl moiety, demonstrating how substituent variations on the naphthalene ring can alter receptor selectivity .

Pharmacological and Metabolic Comparisons

Metabolic Stability:

- AM-2201: The 5-fluoropentyl chain resists ω-hydroxylation, a primary metabolic pathway for non-fluorinated analogs like JWH-017. This results in prolonged activity and detection challenges in urine screens .

- Target Compound : The 3-fluorohexyl chain may similarly impede metabolism, though the fluorine’s position could lead to unique metabolites, such as hydroxylation at the 4-position of the hexyl chain or defluorination products .

Toxicity:

- JWH-018 and JWH-073 : Associated with severe adverse effects, including tachycardia, hallucinations, and renal toxicity, attributed to overstimulation of CB1 receptors .

- AM-2201 : Reports highlight hyperemesis, seizures, and fatalities due to its high potency and stability . The target compound’s structural similarity suggests comparable risks, though its elongated alkyl chain might exacerbate lipid solubility and tissue accumulation.

Legal and Regulatory Status

Biological Activity

The compound (1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone is a synthetic organic molecule categorized under indole derivatives, which are known for their diverse biological activities. This compound features an indole ring fused with a naphthalene moiety and a fluorinated hexyl group, potentially enhancing its pharmacological properties. The unique structural characteristics suggest it may interact with various biological targets, making it a subject of significant interest in medicinal chemistry.

Pharmacological Properties

Indole derivatives, including this compound, exhibit a range of pharmacological effects. The presence of the naphthalene and fluorinated alkyl groups enhances lipophilicity and bioavailability, which are critical factors in drug design. The potential biological activities of this compound include:

- Anticancer Activity : Indole derivatives have shown promise in targeting cancer cells by disrupting cellular processes such as microtubule dynamics and cell cycle progression.

- Antimicrobial Effects : Many indole compounds possess antimicrobial properties, making them suitable candidates for developing new antibiotics.

- Anti-inflammatory Properties : Certain indoles have been reported to modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A comparative analysis with similar compounds reveals insights into its potential efficacy:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 5-Fluoroindole | Fluorinated indole | Anticancer, antimicrobial |

| Indomethacin | Indole derivative with acetic acid | Anti-inflammatory |

| Naphthalenesulfonamide | Naphthalene with sulfonamide group | Antibacterial |

The combination of a fluorinated alkyl chain with an indole-naphthalene framework may lead to distinct biological activities not observed in simpler analogs.

Case Studies

Recent studies have demonstrated the efficacy of related indole derivatives in various cancer models. For instance, a study on a structurally similar compound, FC116 , revealed significant cytotoxic activity against metastatic colorectal cancer cells. The compound induced G2/M phase arrest and downregulated cyclin B1 expression through its interaction with microtubules. In vivo experiments showed that FC116 suppressed tumor growth by 78% at a dose of 3 mg/kg, outperforming standard therapies like oxaliplatin .

Mechanistic Insights

The mechanism of action for this compound is hypothesized to involve:

- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest.

- Targeting Specific Receptors : The structural features may allow binding to specific receptors involved in tumor growth and proliferation.

- Modulation of Signaling Pathways : Potential interactions with signaling pathways related to inflammation and cell survival could enhance its therapeutic profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1-(3-fluorohexyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, and how can reaction yields be optimized?

- Methodology : The compound is synthesized via multi-step protocols involving Friedel-Crafts acylation or nucleophilic substitution. For example, indole derivatives are functionalized at the 1-position with a 3-fluorohexyl group using alkylation, followed by coupling with naphthalen-1-ylmethanone via acyl chloride intermediates. Yields (e.g., 16–90% in related compounds ) depend on protecting group strategies (e.g., methoxy/hydroxy group protection) and catalyst selection (e.g., AlCl₃ for acylation). Optimization involves temperature control (reflux in anhydrous solvents) and stoichiometric ratios (1:1.2 for acyl chloride:indole).

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., indole C3 coupling to naphthoyl, fluorohexyl chain integration). For example, ¹H NMR of analogous compounds shows aromatic protons at δ 7.2–8.5 ppm and alkyl chain protons at δ 1.2–4.3 ppm .

- HPLC : Purity validation (≥99.8% in related indole-naphthoyl derivatives ).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₂₆H₂₇FNO₂ for this compound).

Q. How is the compound’s solubility and stability assessed for in vitro assays?

- Methodology : Solubility is tested in DMSO, ethanol, and aqueous buffers (e.g., PBS) via serial dilution. Stability studies use HPLC to monitor degradation under varying pH, temperature, and light conditions. For indole derivatives, DMSO is preferred for stock solutions due to low aqueous solubility .

Advanced Research Questions

Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization) be investigated during synthesis?

- Methodology : Byproducts are isolated via column chromatography and analyzed via NMR/MS. For example, dimerization of indole derivatives may occur via radical intermediates under prolonged heating. Mechanistic studies use DFT calculations to model transition states or isotopic labeling (e.g., deuterated reagents ) to trace reaction pathways.

Q. What strategies resolve contradictions in spectral data (e.g., ¹H NMR splitting patterns vs. computational predictions)?

- Methodology : Discrepancies arise from conformational flexibility (e.g., naphthoyl rotation). Solutions include:

- Variable Temperature NMR : To observe dynamic effects (e.g., coalescence of split peaks at higher temps).

- 2D NMR (COSY, NOESY) : Confirms spatial proximity of protons (e.g., naphthoyl-indole coupling ).

- X-ray Crystallography : Resolves absolute configuration, as done for phenylsulfonyl-indole analogs .

Q. How can deuterated analogs be designed to study metabolic pathways via isotopic tracing?

- Methodology : Replace labile protons (e.g., fluorohexyl chain hydrogens) with deuterium using deuterated reagents (e.g., D₂O/NaBD₄ reduction). For example, [1-(heptadeuteriobutyl)indol-3-yl]-naphthalen-1-ylmethanone is synthesized for NMR-based metabolic tracking .

Q. What in vitro/in vivo models are suitable for evaluating cannabinoid receptor affinity, given structural similarities to JWH-163 and JWH-165?

- Methodology :

- Competitive Binding Assays : Using HEK-293 cells expressing CB1/CB2 receptors (IC₅₀ determination).

- Functional Assays : cAMP inhibition or β-arrestin recruitment (BRET/FRET).

- SAR Analysis : Compare with JWH-163 (6-methoxy substitution) and JWH-165 (7-methoxy substitution) to identify substituent effects on receptor selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.